desiccation stress protein-22

Light regulation ABA signaling Gene expression

Desiccation stress protein-22 (DSP-22) is a 21‑kDa, nuclear‑encoded, chloroplast‑localized protein originally isolated from the resurrection plant Craterostigma plantagineum. Sequence analysis classifies DSP‑22 within the early light‑inducible protein (ELIP) superfamily, closely related to higher‑plant ELIPs and the carotene‑biosynthesis‑related gene (cbr) of Dunaliella bardawil.

Molecular Formula C8H12N2
Molecular Weight 0
CAS No. 148412-05-9
Cat. No. B1176162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedesiccation stress protein-22
CAS148412-05-9
Synonymsdesiccation stress protein-22
Molecular FormulaC8H12N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desiccation Stress Protein-22 (DSP-22, CAS 148412-05-9): A Light‑Dependent, Chloroplast‑Localized Protective Protein for Drought‑Tolerance Research and Procurement


Desiccation stress protein-22 (DSP-22) is a 21‑kDa, nuclear‑encoded, chloroplast‑localized protein originally isolated from the resurrection plant Craterostigma plantagineum [1]. Sequence analysis classifies DSP‑22 within the early light‑inducible protein (ELIP) superfamily, closely related to higher‑plant ELIPs and the carotene‑biosynthesis‑related gene (cbr) of Dunaliella bardawil [1]. Unlike other desiccation‑associated proteins that serve primarily as hydrophilins or chaperones, DSP‑22 participates directly in thylakoid membrane protection during dehydration/rehydration cycles through carotenoid‑dependent mechanisms [2].

Why Generic Desiccation‑Stress Proteins Cannot Substitute for DSP-22 in Mechanistic or Applied Research


Desiccation‑stress proteins constitute a heterogeneous group encompassing dehydrins (e.g., Dsp16), late‑embryogenesis‑abundant (LEA) proteins, and ELIP‑family members, each with distinct subcellular localizations, induction cues, and protective mechanisms [1]. DSP‑22 is fundamentally different from dehydrin‑type desiccation proteins: it localizes to chloroplasts, physically associates with the xanthophyll‑cycle carotenoid zeaxanthin, and requires simultaneous ABA and light signals for transcript accumulation—a regulatory logic opposite to that of typical drought‑induced genes that are often ABA‑responsive in darkness [2]. Consequently, substituting DSP‑22 with a generic dehydrin or a non‑light‑regulated ELIP abolishes the chloroplast‑targeted, photo‑protective activity that defines DSP‑22’s functional value in both research models and transgenic crop development [3].

Quantitative Differentiation Evidence for DSP‑22 Procurement and Selection


Light‑Dependent ABA Activation: DSP‑22 Transcript Accumulation Requires Light, Unlike Other Desiccation‑Induced Genes

In Craterostigma plantagineum leaf tissue, ABA‑mediated activation of the dsp‑22 gene leads to transcript accumulation only in the presence of light; in darkness, ABA treatment alone fails to induce dsp‑22 expression [1]. This contrasts with other desiccation‑related genes in the same species (e.g., dsp‑16 and multiple LEA‑type transcripts), which are induced by ABA or dehydration in both light and dark conditions [1]. The light requirement operates at both transcriptional and post‑transcriptional levels, a dual regulatory checkpoint not reported for any other C. plantagineum desiccation gene [1].

Light regulation ABA signaling Gene expression

Post‑Rehydration Photosynthetic Recovery: Transgenic DSP‑22 Confers Higher ΦPSII and Altered Chlorophyll Composition Relative to Wild‑Type Plants

Medicago truncatula plants constitutively expressing C. plantagineum DSP‑22 (homozygous T₃ lines) showed, after water deficit followed by rehydration, a significantly higher actual efficiency of photosystem II photochemistry (ΦPSII) and a lower chlorophyll a/b ratio compared to non‑transformed wild‑type controls [1]. Total chlorophyll content was also elevated in the transgenic lines post‑rehydration [1]. These improvements occurred without significant differences in relative water content (RWC) between transgenic and wild‑type plants at maximum stress, indicating that DSP‑22 enhances chloroplast recovery capacity rather than altering plant water status per se [1].

Drought recovery Photosynthetic efficiency Transgenic comparison

Zeaxanthin‑Dependent Accumulation: DSP‑22 Protein Stability Depends on Carotenoid Synthesis, a Feature Absent in Dehydrin‑Class Desiccation Proteins

Fractionation of thylakoid pigment–protein complexes from desiccated C. plantagineum leaves demonstrated that DSP‑22 physically co‑localizes with the xanthophyll‑cycle carotenoid zeaxanthin [1]. Pharmacological inhibition of zeaxanthin biosynthesis using norflurazon resulted in a marked reduction of DSP‑22 protein accumulation under desiccation, indicating that DSP‑22 accumulation is coupled to active zeaxanthin synthesis [1]. Dehydrin‑type desiccation stress proteins (e.g., Dsp16) do not exhibit carotenoid co‑localization or zeaxanthin‑dependent stability, as they are predominantly hydrophilic, unstructured polypeptides localized in the cytosol and nucleus rather than thylakoid membranes [2].

Carotenoid interaction Protein stability Chloroplast photoprotection

Sequence‑Family Membership with Regulatory Divergence: DSP‑22 Belongs to ELIP/Cbr Clade but Diverges in ABA‑Light Integration from Algal and Higher‑Plant Orthologs

Phylogenetic analysis places DSP‑22 within the ELIP/Cbr subfamily of chlorophyll a/b‑binding proteins, with highest sequence similarity to pea ELIP and Dunaliella bardawil Cbr [1]. However, the regulatory architecture of dsp‑22 diverges sharply from these orthologs: Cbr from D. bardawil is induced by high light alone without ABA requirement, while higher‑plant ELIPs are predominantly light‑regulated during greening/de‑etiolation and are not typically classified as desiccation‑response genes [2]. DSP‑22 thus occupies a unique regulatory niche—a bona fide desiccation‑induced gene that nevertheless retains a strict light‑dependence, combining features of both drought‑responsive and light‑harvesting complex protein families [1].

Protein family classification Regulatory divergence Evolutionary comparison

Procurement‑Relevant Application Scenarios for Desiccation Stress Protein‑22 (DSP‑22, CAS 148412-05-9)


Engineering Chloroplast‑Specific Drought Recovery in Legume and Solanaceous Crops

DSP‑22 is the only desiccation‑stress protein with demonstrated, statistically significant improvement in post‑rehydration photosystem II efficiency (ΦPSII) when constitutively expressed in a heterologous legume system [1]. Breeding companies and agbiotech groups seeking to enhance drought recovery without altering plant water‑use efficiency should prioritize DSP‑22 over generic LEA or dehydrin transgenes, which primarily affect cytosolic osmoprotection and show no thylakoid‑specific recovery phenotype [1].

Investigating Carotenoid‑Dependent Chloroplast Stress Signaling Pathways

Because DSP‑22 accumulation is zeaxanthin‑dependent and DSP‑22 physically co‑localizes with zeaxanthin in thylakoid membranes [2], it constitutes a unique experimental probe for studying xanthophyll‑cycle‑retrograde signaling during combined drought and light stress. No alternative desiccation‑stress protein (dehydrin or LEA family) offers this carotenoid‑coupled chloroplast localization [3], making DSP‑22 the compound of choice for laboratories examining the interface between photoprotective carotenoid metabolism and drought‑signaling networks.

Dual‑Input (ABA + Light) Gene Expression Circuitry for Synthetic Biology

The dsp‑22 promoter–transcript system provides a naturally evolved AND‑gate logic (ABA signal AND light signal required for expression) [4]. Synthetic biology groups constructing stress‑responsive gene circuits for controlled chloroplast protection can procure DSP‑22 as a validated, eukaryotic AND‑gate module, avoiding the need to engineer synthetic dual‑input promoters from scratch. Standard drought‑inducible promoters (e.g., rd29A) lack the light‑gating feature and therefore cannot replicate this regulatory specificity [4].

Benchmarking Recombinant ELIP‑Family Proteins for In‑Vitro Photoprotection Assays

For in‑vitro assays evaluating protein‑mediated photoprotection of isolated thylakoids or liposome‑reconstituted photosystems, DSP‑22 offers a characterized, zeaxanthin‑interacting ELIP‑family member with documented desiccation‑protective function [2]. Compared to pea ELIP, which lacks validated desiccation‑stress functionality [5], DSP‑22 provides a more physiologically relevant positive control for drought‑directed photoprotection screens.

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